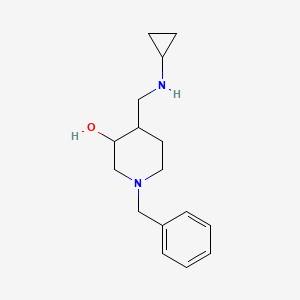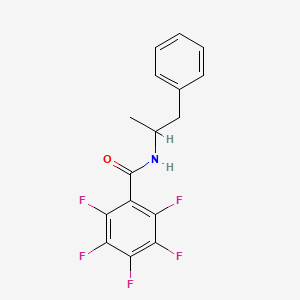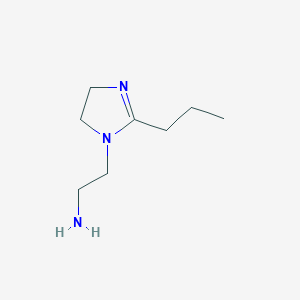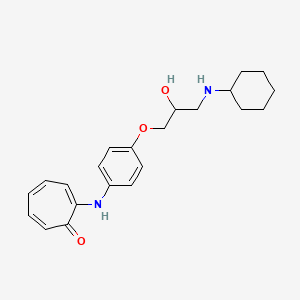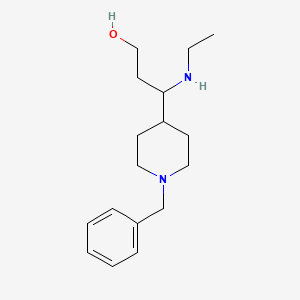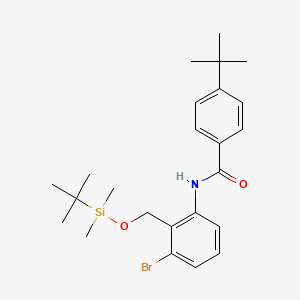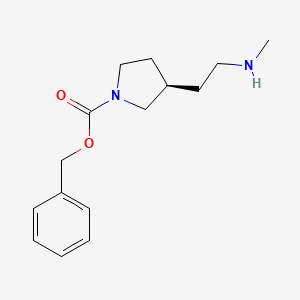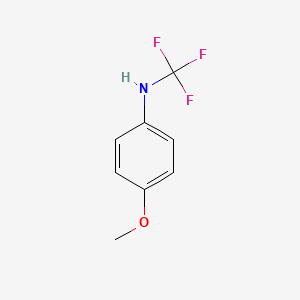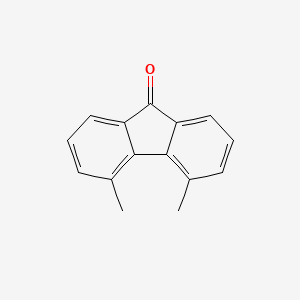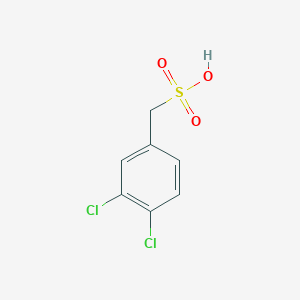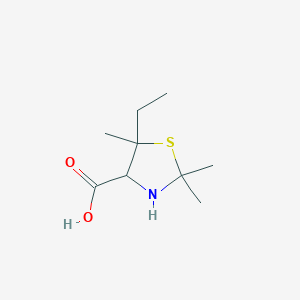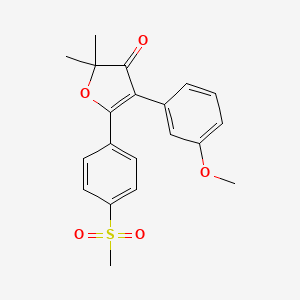
4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound with a complex structure. It features a furan ring substituted with methoxyphenyl and methylsulfonylphenyl groups, making it a molecule of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as methoxyphenyl and methylsulfonylphenyl derivatives, followed by their coupling to form the final furan ring structure. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency of the final product.
化学反応の分析
Types of Reactions
4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfonyl groups can be oxidized under specific conditions.
Reduction: The furan ring and substituents can be reduced using appropriate reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or alkanes.
科学的研究の応用
4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.
類似化合物との比較
Similar Compounds
- 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
- 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-2(3H)-one
- 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-thione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and methylsulfonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
分子式 |
C20H20O5S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C20H20O5S/c1-20(2)19(21)17(14-6-5-7-15(12-14)24-3)18(25-20)13-8-10-16(11-9-13)26(4,22)23/h5-12H,1-4H3 |
InChIキー |
DFVFNHNDPJIBQB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


